6-Chloro-4-methylpyridazin-3-amine

Overview

Description

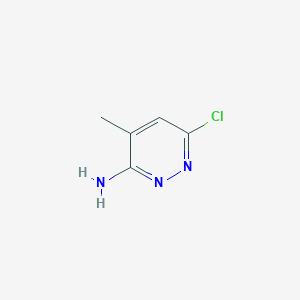

6-Chloro-4-methylpyridazin-3-amine is an organic compound belonging to the class of pyridazines. Pyridazines are six-membered heterocyclic rings containing two nitrogen atoms at positions 1 and 2. The chlorine atom is attached at the 6th position of the ring, a methyl group is at the 4th position, and an amine group is at the 3rd position

Preparation Methods

Synthetic Routes and Reaction Conditions: A documented synthesis of 6-Chloro-4-methylpyridazin-3-amine involves reacting 4-bromo-6-chloropyridazin-3-amine with dimethylzinc using tetrakis(triphenylphosphine)palladium(0) as a catalyst in N,N-dimethylformamide solvent. This method highlights the use of organometallic reagents and palladium-catalyzed cross-coupling reactions, which are common in the synthesis of heterocyclic compounds.

Industrial Production Methods:Biological Activity

6-Chloro-4-methylpyridazin-3-amine is a heterocyclic compound belonging to the pyridazine family, characterized by a six-membered ring containing two nitrogen atoms. Its unique structure, featuring a chlorine atom at the sixth position, a methyl group at the fourth position, and an amino group at the third position, contributes to its diverse biological activities and potential applications in medicinal chemistry.

Biological Activity Overview

Research has indicated that this compound exhibits significant biological activity, particularly in its interactions with various biological systems. It has been studied for its effects on protein and fat synthesis , suggesting potential therapeutic applications. The compound's ability to influence metabolic pathways highlights its candidacy for drug development.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. The presence of both chlorine and amino groups enhances its binding affinity to enzymes and receptors, potentially modulating biochemical pathways essential for various physiological functions.

Research Findings

Comparative Analysis with Similar Compounds

A comparison of this compound with structurally similar compounds reveals its unique properties:

| Compound Name | Key Features | Uniqueness |

|---|---|---|

| 6-Chloro-4-methylpyridine | Lacks amino group | Less reactive in nucleophilic substitution |

| 4-Methylpyridazine | Lacks chlorine atom | Different reactivity and applications |

| 6-Chloro-N,N-dimethylpyridazin-3-amine | Dimethyl substitution | Alters reactivity profile |

| 3-Chloro-6-hydrazinylpyridazine | Contains hydrazine functional group | Different biological activity |

The distinct combination of functional groups in this compound provides it with versatile reactivity compared to these similar compounds.

Case Studies and Applications

Several studies have explored the potential applications of this compound in drug development:

- Cystic Fibrosis Treatment : As a precursor in the synthesis of drugs targeting cystic fibrosis, it has shown promise in improving the function of the cystic fibrosis transmembrane conductance regulator (CFTR) protein.

- Antibacterial Activity : Research indicates that derivatives of this compound may exhibit antibacterial properties, particularly against Gram-positive bacteria, although further studies are required to establish specific mechanisms and efficacy .

- Pharmaceutical Development : Its role as an intermediate in synthesizing complex heterocyclic compounds positions it as a valuable candidate in pharmaceutical research, particularly for developing new therapeutic agents .

Properties

IUPAC Name |

6-chloro-4-methylpyridazin-3-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6ClN3/c1-3-2-4(6)8-9-5(3)7/h2H,1H3,(H2,7,9) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HSAHCMOZFNSMLH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NN=C1N)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6ClN3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50493524 | |

| Record name | 6-Chloro-4-methylpyridazin-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50493524 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

143.57 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

64068-00-4 | |

| Record name | 6-Chloro-4-methylpyridazin-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50493524 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.